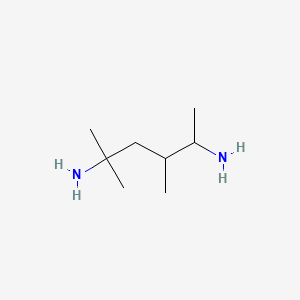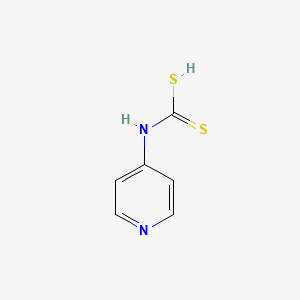
4-Pyridyldithiocarbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridyldithiocarbamic acid is a chemical compound with the molecular formula C6H6N2S2 and a molecular weight of 170.25 g/mol It is known for its unique structure, which includes a pyridine ring attached to a dithiocarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridyldithiocarbamic acid typically involves the reaction of pyridine derivatives with carbon disulfide and amines. One common method is the reaction of pyridine-4-amine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Pyridyldithiocarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The dithiocarbamate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the dithiocarbamate group under mild conditions.
Major Products: The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-Pyridyldithiocarbamic acid involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts the normal function of metalloproteins and enzymes, leading to various biological effects. The compound can also interact with cellular thiols, affecting redox balance and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Pyridine-4-carboxylic acid: Similar in structure but lacks the dithiocarbamate group.
Pyrrolidine dithiocarbamate: Contains a pyrrolidine ring instead of a pyridine ring but shares the dithiocarbamate functionality.
Uniqueness: 4-Pyridyldithiocarbamic acid is unique due to its combination of a pyridine ring and a dithiocarbamate group, which imparts distinct chemical and biological properties. This combination allows it to form stable metal complexes and interact with biological molecules in ways that similar compounds cannot .
Propriétés
Numéro CAS |
45810-08-0 |
|---|---|
Formule moléculaire |
C6H6N2S2 |
Poids moléculaire |
170.3 g/mol |
Nom IUPAC |
pyridin-4-ylcarbamodithioic acid |
InChI |
InChI=1S/C6H6N2S2/c9-6(10)8-5-1-3-7-4-2-5/h1-4H,(H2,7,8,9,10) |
Clé InChI |
FSUJNLGZJFPIBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1NC(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


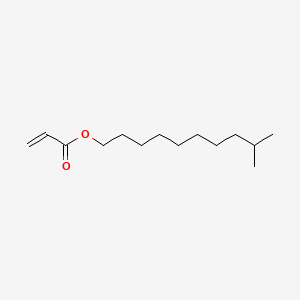
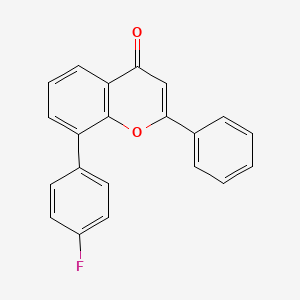
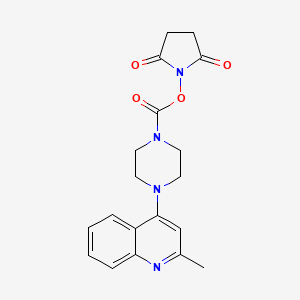
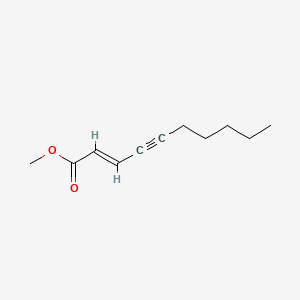

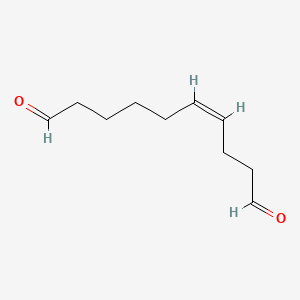


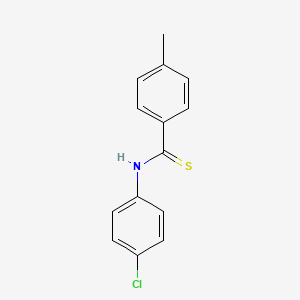

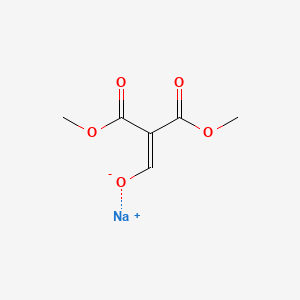
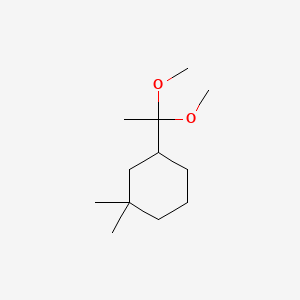
![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate](/img/structure/B12643593.png)
